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molecular formula C7H14FNO2 B065179 Tert-butyl (2-fluoroethyl)carbamate CAS No. 178181-52-7

Tert-butyl (2-fluoroethyl)carbamate

Cat. No. B065179
M. Wt: 163.19 g/mol
InChI Key: JBIAEHWXSFAFFH-UHFFFAOYSA-N
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Patent
US07737166B2

Procedure details

Under nitrogen atmosphere, tert-butyl (2-fluoroethyl)carbamate (I-286) (2 g, 20.1 mmol) was dissolved in N,N-dimethylformamide (50 ml), then sodium hydride (55%, w/w) (803 mg, 18.4 mmol) was added to the solution at 0° C., followed by stirring at 0° C. for 30 minutes. After 30 minutes, iodomethane (1.2 ml, 19.7 mmol) was added, followed by stirring at room temperature for 19 hours. Ethyl acetate was added to the reaction liquid, followed by washing with saturated brine. The organic layer was dried over anhydrous magnesium sulfate, then the solvent was evaporated away under reduced pressure. The resulting residue was purified by silica gel column chromatography (eluent, n-hexane:ethyl acetate=3:1, v/V) to obtain the entitled compound (970 mg, 45%) as a white crystal.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
803 mg
Type
reactant
Reaction Step Two
Quantity
1.2 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
45%

Identifiers

REACTION_CXSMILES
[F:1][CH2:2][CH2:3][NH:4][C:5](=[O:11])[O:6][C:7]([CH3:10])([CH3:9])[CH3:8].[H-].[Na+].IC.[C:16](OCC)(=O)C>CN(C)C=O>[F:1][CH2:2][CH2:3][N:4]([CH3:16])[C:5](=[O:11])[O:6][C:7]([CH3:8])([CH3:10])[CH3:9] |f:1.2|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
FCCNC(OC(C)(C)C)=O
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
803 mg
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
1.2 mL
Type
reactant
Smiles
IC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
by stirring at 0° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
by stirring at room temperature for 19 hours
Duration
19 h
WASH
Type
WASH
Details
by washing with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated away under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by silica gel column chromatography (eluent, n-hexane

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FCCN(C(OC(C)(C)C)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 970 mg
YIELD: PERCENTYIELD 45%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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